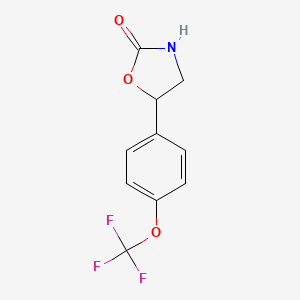
5-(4-(Trifluoromethoxy)phenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(Trifluoromethoxy)phenyl)oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class. This class of compounds is known for its significant antibacterial properties and is widely used in medicinal chemistry. The compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxazolidinone ring. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Trifluoromethoxy)phenyl)oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-(trifluoromethoxy)benzonitrile with ephedrine, followed by cyclization to form the oxazolidinone ring . Another approach involves the use of an asymmetric aldol reaction followed by a modified Curtius protocol, which allows for the efficient formation of the oxazolidinone scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in a chemical paste medium with catalytic amounts of nitromethane has been reported to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-(Trifluoromethoxy)phenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazolidinone ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-(4-(Trifluoromethoxy)phenyl)oxazolidin-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Tedizolid: A more potent oxazolidinone antibiotic with improved pharmacokinetic properties compared to linezolid.
Cytoxazone: An oxazolidinone derivative used in the synthesis of other complex molecules.
Uniqueness
5-(4-(Trifluoromethoxy)phenyl)oxazolidin-2-one is unique due to its trifluoromethoxy group, which imparts specific chemical properties that enhance its antibacterial activity and stability. This makes it a valuable compound in the development of new antibiotics and other biologically active molecules.
Propiedades
Fórmula molecular |
C10H8F3NO3 |
|---|---|
Peso molecular |
247.17 g/mol |
Nombre IUPAC |
5-[4-(trifluoromethoxy)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)8-5-14-9(15)16-8/h1-4,8H,5H2,(H,14,15) |
Clave InChI |
WJBTXLKLPZHHHC-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)N1)C2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



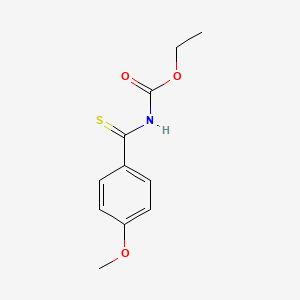

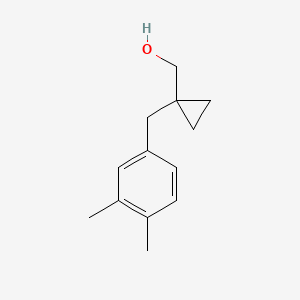
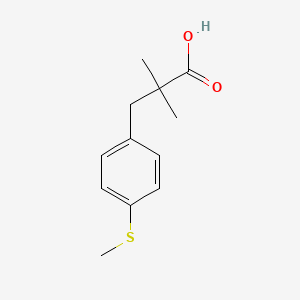

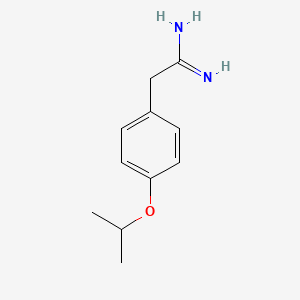

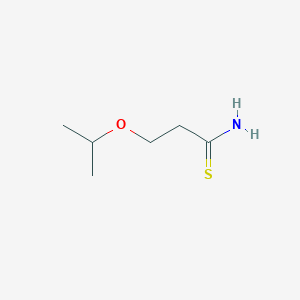
![2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13589370.png)
![2-[6-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13589376.png)
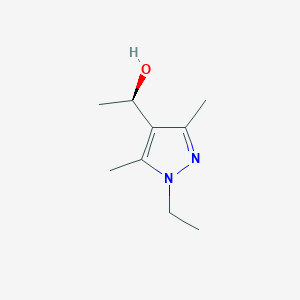
![3-Acetyl-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13589394.png)
![tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate](/img/structure/B13589397.png)
